BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 11H-
Dibenzo[b,e]azepine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

11H-Dibenzo[b,e]azepine-6-
Compound Name:
carbonitrile

Cat. No.: B1339421

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11H-Dibenzo[b,e]azepine-6-
carbonitrile (CAS No. 80012-69-7), a pivotal intermediate in the synthesis of pharmaceutically
active compounds. This document delves into its chemical identity, structural characteristics, a
field-proven synthesis protocol, and its primary applications in drug discovery, with a focus on
its role as a precursor to the antihistamine agent Epinastine. The guide is structured to deliver
expert insights and actionable data for professionals engaged in synthetic chemistry and
pharmaceutical development.

Chemical Identity and Physicochemical Properties

11H-Dibenzo[b,e]azepine-6-carbonitrile is a tricyclic heterocyclic compound featuring a
central seven-membered azepine ring fused to two benzene rings. The nitrile group at position
6 is a key functional handle for further synthetic transformations.

Table 1: Core Compound Specifications
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Identifier Value Source(s)

CAS Number 80012-69-7 [1][2]

Molecular Formula CisHioN2 [1]

Molecular Weight 218.25 g/mol [1]
11H-Dibenzo[b,e]azepine-6-

IUPAC Name o N/A
carbonitrile
6-Cyano-11-

Synonyms ) ) [3]
hydrodibenzoazepine
ABWGCWCVNGSQQM-

InChliKey [1]

UHFFFAOYSA-N

Melting Point 55°C or 99-101°C [4115]

Note on Melting Point: There is a notable discrepancy in the reported melting points from
commercial suppliers. One source indicates 55°C[4], while another reports a range of 99-
101°C[5]. Researchers should verify this property on their own material.

Structural and Crystallographic Data

The definitive three-dimensional structure of the compound has been elucidated by X-ray
crystallography.[6] The molecule crystallizes in a triclinic system with two independent
molecules in the asymmetric unit.[6] The fusion of the benzene rings to the azepine core
creates a non-planar, bent conformation. The dihedral angles between the two benzene rings in
the two independent molecules are 60.32° and 61.35°, respectively.[6] This V-shaped structure
is a hallmark of the dibenzoazepine scaffold and is crucial for its interaction with biological
targets in derivative compounds.

The crystal packing is stabilized by weak m—1t stacking interactions, with centroid-to-centroid
distances between benzene rings of adjacent molecules measured at 3.673 A and 3.793 A.[6]

Synthesis and Mechanistic Rationale

The most direct and well-documented synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile
involves a nucleophilic aromatic substitution reaction (SNAr). The precursor, 6-chloro-11H-
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dibenzo[b,e]azepine, is treated with a cyanide salt.

Recommended Synthesis Protocol

This protocol is adapted from a peer-reviewed study and offers a reliable method with a good
yield.[6]

Reaction: 6-chloro-11H-dibenzo[b,e]azepine + NaCN — 11H-Dibenzo[b,elazepine-6-
carbonitrile + NaCl

e Reactants & Reagents:
o 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, ~0.23 Q)
o Sodium cyanide (NaCN) (1.1 mmol, ~0.05 g)
o Dimethyl sulfoxide (DMSO), anhydrous (10 mL)

o Step-by-Step Procedure:

o To a clean, dry reaction flask equipped with a magnetic stirrer and reflux condenser, add
6-chloro-11H-dibenzol[b,e]azepine (1.0 mmol) and dimethyl sulfoxide (10 mL).

o Stir the mixture until the starting material is fully dissolved.

o Add sodium cyanide (1.1 mmol) to the solution. Causality Note: A slight molar excess of
the cyanide source is used to ensure the complete conversion of the chloro-precursor,
driving the reaction equilibrium towards the product.

o Heat the reaction mixture to 90°C (363 K) and maintain this temperature for 5 hours with
continuous stirring. Causality Note: DMSO is the solvent of choice due to its high boiling
point and its ability to dissolve both the organic substrate and the inorganic cyanide salt,
facilitating a homogeneous reaction environment. The elevated temperature is necessary
to overcome the activation energy of the SNAr reaction.

o After 5 hours, cool the reaction mixture to room temperature.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21580988/
https://www.benchchem.com/product/b1339421?utm_src=pdf-body
https://www.benchchem.com/product/b1339421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pour the reaction mixture into cold water (~50 mL) and stir. The product should precipitate
out of the aqueous solution.

o Collect the solid product by vacuum filtration and wash thoroughly with water to remove
residual DMSO and inorganic salts.

o Dry the product under vacuum. The reported yield for this protocol is 73%.[6]

o Purification (Optional): For obtaining material suitable for X-ray diffraction analysis, the
crude product can be recrystallized by slow evaporation from a methanol solution at room

temperature.[6]

Synthesis Workflow Diagram
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Caption: Key steps in the synthesis of the target compound.

Analytical Characterization (Self-Validation)

Proper characterization is essential to confirm the identity and purity of the synthesized
compound. While specific spectral data for this compound is not widely published, the following
techniques are standard for a molecule of this type.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expected to show a complex aromatic region (likely between 7.0-8.0 ppm)
corresponding to the eight protons on the two benzene rings. A characteristic singlet or AB
guartet for the two methylene protons (H11) would be expected, likely shifted downfield.

o 13C NMR: Would confirm the presence of 15 carbon atoms. Key signals would include the
nitrile carbon (typically ~115-120 ppm), multiple aromatic carbons, and the methylene
carbon at C11.

« Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C=N)
stretch is expected in the range of 2220-2260 cm~1.

e Mass Spectrometry (MS): Electron ionization (EIl) or electrospray ionization (ESI) would
confirm the molecular weight. The molecular ion peak [M]* or [M+H]* should be observed at
m/z 218 or 219, respectively.

o Chromatography: High-Performance Liquid Chromatography (HPLC) should be used to
assess purity, ideally showing a single major peak. Thin Layer Chromatography (TLC) can
be used for rapid monitoring of the reaction progress.

Applications in Drug Development

The primary and most significant application of 11H-Dibenzo[b,e]azepine-6-carbonitrile is its
role as a key intermediate in the synthesis of Epinastine.[6]

Epinastine is a second-generation antihistamine and mast cell stabilizer used in ophthalmic
solutions to treat allergic conjunctivitis. The dibenzoazepine core of the intermediate forms the
foundational scaffold of the final drug. The nitrile group of the intermediate is the reactive site
that is transformed through subsequent reduction and cyclization steps to build the ethylamino-
imidazoline ring system of Epinastine.

The broader dibenzo[b,e]azepine scaffold is of high interest in medicinal chemistry, forming the
core of numerous drugs that act on the central nervous system (CNS).[3] This makes
intermediates like 11H-Dibenzo[b,e]azepine-6-carbonitrile valuable starting points for the
development of new chemical entities targeting various receptors and enzymes.
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Role in Epinastine Synthesis
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Caption: Role as a key precursor to Epinastine.

Safety and Handling

As a laboratory chemical, 11H-Dibenzo[b,e]azepine-6-carbonitrile requires careful handling.
The following information is synthesized from available Safety Data Sheets (SDS).

e Hazard Classification:

[¢]

Harmful if swallowed (Acute toxicity, Oral, Category 4).[7]

[¢]

May cause an allergic skin reaction.[7]

[e]

Suspected of damaging fertility or the unborn child.[7]

(¢]

May cause damage to organs through prolonged or repeated exposure.[7]

o Personal Protective Equipment (PPE):

[¢]

Wear protective gloves (nitrile or other compatible chemical-resistant gloves).[7]

[e]

Wear chemical safety goggles or a face shield.[7]

o

Use a lab coat.

[¢]

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[7]

e Handling and Storage:
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[e]

Avoid contact with skin, eyes, and clothing.[7]

o

Do not eat, drink, or smoke when using this product.[7]

[¢]

Wash hands thoroughly after handling.

[e]

Store in a tightly closed container in a cool, dry, and well-ventilated place.

» First Aid Measures:
o If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]

o If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical
advice.[7]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

o If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the most current Safety Data Sheet from your supplier before beginning work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 11H-Dibenzo[b,e]azepine-6-carbonitrile | CymitQuimica [cymitquimica.com]
. 11H-Dibenzol[b,e]azepine-6-carbonitrile | 80012-69-7 [chemicalbook.com]

. 11H-Dibenzo[b,e]azepine-6-carbonitrile - PMC [pmc.ncbi.nim.nih.gov]

. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

. Scispace.com [scispace.com]

°
(0] ol EaN w N -

. 11H-Dibenzo[b,e]azepine-6-carbonitrile - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemicalbook.com/SpectrumEN_449-55-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_449-55-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_449-55-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_449-55-8_1HNMR.htm
https://www.benchchem.com/product/b1339421?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/3D-FD151705/80012-69-7/11h-dibenzobeazepine-6-carbonitrile/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41011997.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2959734/
https://research-repository.griffith.edu.au/server/api/core/bitstreams/8f32ff87-05d3-478d-8653-f55a42a19b20/content
https://scispace.com/pdf/synthesis-characterization-and-biological-screening-of-561wb287v1.pdf
https://pubmed.ncbi.nlm.nih.gov/21580988/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 7.6,11-DIHYDRO-5H-DIBENZOI[B,E]JAZEPINE(449-55-8) 1H NMR spectrum
[chemicalbook.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 11H-
Dibenzo[b,elazepine-6-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339421#11h-dibenzo-b-e-azepine-6-carbonitrile-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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